Allyl perfluoroheptanoate
Overview
Description
Allyl perfluoroheptanoate is an organic compound characterized by the presence of an allyl group attached to a perfluoroheptanoate moiety. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make this compound valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl perfluoroheptanoate typically involves the esterification of perfluoroheptanoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the allyl group can yield saturated derivatives, such as perfluoroheptanoate propanol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the allyl group.
Substitution: Nucleophiles such as halides or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted perfluoroheptanoates.
Scientific Research Applications
Allyl perfluoroheptanoate has found applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of allyl perfluoroheptanoate primarily involves its interaction with various molecular targets through its functional groups. The allyl group can undergo electrophilic addition reactions, while the perfluoroheptanoate moiety provides a hydrophobic environment that can influence the compound’s interaction with biological membranes and proteins. The pathways involved often include the formation of reactive intermediates that can further react with nucleophiles or electrophiles in the system.
Comparison with Similar Compounds
Perfluoroheptanoic acid: Shares the perfluoroheptanoate moiety but lacks the allyl group.
Allyl perfluorooctanoate: Similar structure with an additional carbon in the perfluorinated chain.
Perfluorooctanoic acid: Another perfluorinated compound with a longer carbon chain.
Uniqueness: Allyl perfluoroheptanoate is unique due to the presence of both an allyl group and a perfluoroheptanoate moiety. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications that require both reactivity and stability.
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-3-25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASVACNPTZCVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895726 | |
Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53378-90-8 | |
Record name | Prop-2-en-1-yl tridecafluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50895726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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